
5-Bromo-2-ethoxybenzyl alcohol
Overview
Description
5-Bromo-2-ethoxybenzyl alcohol: is an organic compound with the molecular formula C9H11BrO2 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-ethoxybenzyl alcohol involves the reaction of 5-bromo-2-hydroxybenzyl alcohol with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation to 5-Bromo-2-ethoxybenzaldehyde
The primary reaction involves oxidation of the benzylic alcohol to the corresponding aldehyde. This transformation is critical for synthesizing intermediates used in pharmaceuticals and fine chemicals.
Experimental Protocol
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Reagents : Pyridinium dichromate (PDC) in dichloromethane.
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Conditions : Stirring at room temperature for 6 hours.
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Yield : 85% (isolated via silica gel chromatography).
Parameter | Value | Reference |
---|---|---|
Substrate | 5-Bromo-2-ethoxybenzyl alcohol | |
Oxidizing Agent | Pyridinium dichromate | |
Solvent | CH₂Cl₂ | |
Reaction Time | 6 hours | |
Product | 5-Bromo-2-ethoxybenzaldehyde |
Mechanism :
PDC acts as a mild oxidizing agent, converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction proceeds via a two-electron oxidation mechanism, where the alcohol is deprotonated and oxidized through a chromate ester intermediate .
Substitution Reactions
The hydroxyl group can undergo nucleophilic substitution under acidic or catalytic conditions.
Potential Pathways
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Thionyl Chloride (SOCl₂) : Converts the hydroxyl group to a chloride, yielding 5-bromo-2-ethoxybenzyl chloride. This reaction typically involves an intermediate chlorosulfite ester, followed by elimination (SN2 mechanism) .
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Hydrogen Halides (HX) : In the presence of HBr or HCl, the alcohol may form alkyl halides via protonation and nucleophilic attack .
Challenges :
Steric hindrance from the ethoxy group and electron-withdrawing bromine may reduce reactivity. No direct experimental data is available for this compound, but analogous reactions are well-documented for benzyl alcohols .
Esterification and Protection
The hydroxyl group can be acylated or protected for subsequent synthetic steps.
Example Reaction
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Acetylation : Reaction with acetic anhydride in pyridine forms 5-bromo-2-ethoxybenzyl acetate.
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Silylation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl) enhances stability during further reactions .
Conditions :
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Typically requires base (e.g., pyridine) and anhydrous conditions.
Reduction Potential
While this compound itself is a primary alcohol, its oxidized form (aldehyde) can undergo reduction.
Reduction of 5-Bromo-2-ethoxybenzaldehyde
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Product : Regeneration of the alcohol (reverse of oxidation) .
Note : Direct reduction of the alcohol is not chemically meaningful but may occur in specific catalytic systems.
Mechanistic and Practical Considerations
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxybenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxybenzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction pathway.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-2-hydroxybenzyl alcohol: Similar structure but with a hydroxy group instead of an ethoxy group.
5-Chloro-2-ethoxybenzyl alcohol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 5-Bromo-2-ethoxybenzyl alcohol is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring. This combination of substituents imparts specific chemical properties, such as reactivity and solubility, making it distinct from other similar compounds.
Biological Activity
5-Bromo-2-ethoxybenzyl alcohol (CAS Number: 149489-18-9) is an organic compound characterized by the molecular formula . It features a bromine atom at the 5-position and an ethoxy group at the 2-position of a benzene ring. This compound has garnered attention in biological research due to its potential applications in synthesizing biologically active molecules and its interactions with various biological targets.
This compound can be synthesized through several methods, with one common route involving the reaction of 5-bromo-2-hydroxybenzyl alcohol with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures. The compound is notable for its high purity, often exceeding 98% in commercial preparations .
Property | Value |
---|---|
Molecular Formula | |
IUPAC Name | (5-bromo-2-ethoxyphenyl)methanol |
CAS Number | 149489-18-9 |
Purity | ≥ 98% |
Biological Activity
The biological activity of this compound primarily stems from its role as a building block in the synthesis of various biologically active compounds. Research indicates that it can act on multiple molecular targets, influencing enzyme-catalyzed reactions and potentially serving as a substrate or inhibitor depending on the context.
The mechanism of action involves interactions with specific enzymes or receptors, where the bromine atom and ethoxy group significantly influence binding affinity and activity. These interactions can modulate various biochemical pathways, leading to observable biological effects.
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of this compound. For instance:
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.
- Enzyme Inhibition : In enzyme-catalyzed reactions, this compound has been shown to affect enzyme activity, suggesting its potential use in drug design targeting specific enzymatic pathways.
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may offer neuroprotective benefits, which could be explored further for treating neurodegenerative diseases .
Comparative Analysis
When compared to similar compounds, such as 5-Bromo-2-methoxybenzyl alcohol and 5-Bromo-2-hydroxybenzyl alcohol, this compound exhibits unique reactivity due to its specific substituents. This uniqueness enhances its potential applications in synthetic organic chemistry and medicinal chemistry.
Table 2: Comparison with Similar Compounds
Compound | Unique Features |
---|---|
5-Bromo-2-methoxybenzyl alcohol | Contains a methoxy group |
5-Bromo-2-hydroxybenzyl alcohol | Contains a hydroxy group |
5-Chloro-2-ethoxybenzyl alcohol | Contains a chlorine atom instead of bromine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-ethoxybenzyl alcohol, and how can reaction conditions be optimized?
- Methodological Answer :
- Bromination of Phenolic Precursors : Start with 2-ethoxybenzyl alcohol and perform electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM). Monitor regioselectivity via TLC or HPLC to confirm para-bromination .
- Substitution Reactions : Alternatively, substitute a leaving group (e.g., Cl or I) on a pre-brominated aromatic ring using ethoxide nucleophiles. For example, 5-Bromo-2-chlorobenzyl alcohol (CAS 60666-70-8) can react with sodium ethoxide to introduce the ethoxy group .
- Optimization : Vary temperature (40–80°C), solvent polarity, and catalyst (e.g., FeCl₃) to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The ethoxy group (~δ 1.3 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and bromine’s deshielding effect on adjacent protons are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁BrO₂; theoretical ~230–232 g/mol). Electrospray ionization (ESI) or GC-MS are suitable for purity checks .
- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% by area) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the benzyl alcohol group.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition by-products like 5-bromo-2-ethoxybenzaldehyde .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for brominated benzyl alcohol derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 5-Bromo-2-methoxybenzyl alcohol, δ 7.2–7.5 ppm for aromatic protons ).
- Computational Modeling : Use density functional theory (DFT) to predict ¹³C chemical shifts and match experimental data. Discrepancies may arise from solvent effects or impurities .
- Collaborative Verification : Share samples with independent labs for replicate analyses (e.g., via HRMS or X-ray crystallography if crystalline) .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group for palladium-catalyzed coupling with aryl boronic acids. Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) to retain the ethoxy group .
- Side Reactions : Monitor for debromination or ether cleavage under strong basic conditions. Use low temperatures (0–25°C) to suppress competing pathways .
Q. How can researchers design experiments to probe the thermal stability of this compound under reaction conditions?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (T₀) and enthalpy change (ΔH).
- In Situ Monitoring : Use FT-IR or Raman spectroscopy during heating (25–200°C) to detect CO or C-Br bond cleavage.
- Kinetic Studies : Perform isothermal thermogravimetric analysis (TGA) to model degradation rates at varying temperatures .
Q. What strategies mitigate competing by-products during the synthesis of this compound?
- Methodological Answer :
- Protection/Deprotection : Protect the benzyl alcohol group as a silyl ether (e.g., TBSCl) during bromination to prevent oxidation. Deprotect with TBAF .
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to enhance regioselectivity before introducing bromine and ethoxy groups .
Q. Data Interpretation & Contradictions
Q. How should researchers address discrepancies in reported yields for brominated benzyl alcohol derivatives?
- Methodological Answer :
- Systematic Replication : Repeat literature procedures exactly, noting deviations in solvent quality, reagent purity, or equipment.
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., stoichiometry, time, temperature) and identify critical yield-limiting factors .
Q. Applications in Academic Research
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
Properties
IUPAC Name |
(5-bromo-2-ethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFHFNUPUWTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641071 | |
Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-18-9 | |
Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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